molecular formula C22H18FN3O3S B2686959 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941904-80-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2686959
CAS No.: 941904-80-9
M. Wt: 423.46
InChI Key: ABLUMDCNKIVJFM-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition in Drug Development 19F-nuclear magnetic resonance (NMR) spectroscopy was used in a drug-discovery program, focusing on compounds structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. This study analyzed the metabolism and disposition of potent HIV integrase inhibitors, highlighting the use of this compound in understanding drug behavior in biological systems (Monteagudo et al., 2007).

Antituberculosis Activity Research on thiazole-aminopiperidine hybrid analogues, similar in structure to this compound, focused on their design and synthesis as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were evaluated for their antituberculosis activity, demonstrating potential in the development of new treatments for tuberculosis (Jeankumar et al., 2013).

Fluorescence and Anticancer Properties A study on Co(II) complexes of thiazolyl benzenesulphonamides, which are structurally related to the compound , explored their synthesis, fluorescence properties, and potential anticancer activity. The research is significant for understanding the biological applications of such compounds, particularly in cancer research (Vellaiswamy & Ramaswamy, 2017).

Synthesis of Novel Fluorophores N-Ethoxycarbonylpyrene- and perylene thioamides, which share structural similarities with this compound, were used to synthesize fluorescent dyes. These compounds displayed a range of fluorescence and were significant in the development of color-tunable fluorophores (Witalewska et al., 2019).

Antimicrobial and Antifungal Potential Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to the specified compound, evaluated their potential as antibacterial and antifungal agents. This study is significant for understanding the antimicrobial properties of such compounds (Helal et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Similar compounds have been shown to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .

Mode of Action

The exact mode of action of This compound Related compounds have been found to induce cell cycle arrest and apoptosis via the activation of p53 .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been shown to affect mitochondrial-dependent pathways, altering the balance of key mitochondrial proteins such as bcl-2 and bax, which results in apoptosis .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cell lines .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-2-29-17-7-8-18-19(11-17)30-22(24-18)25-21(28)15-6-9-20(27)26(13-15)12-14-4-3-5-16(23)10-14/h3-11,13H,2,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLUMDCNKIVJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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